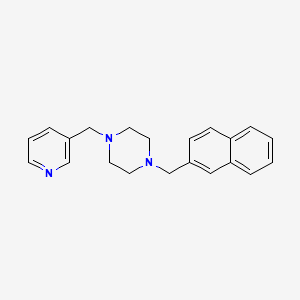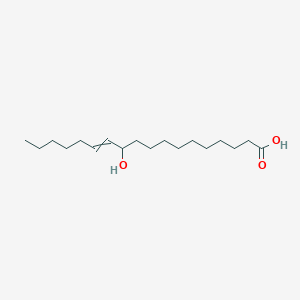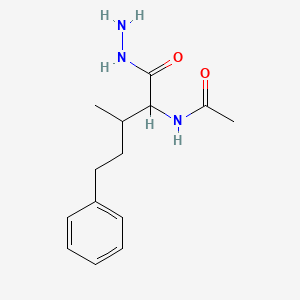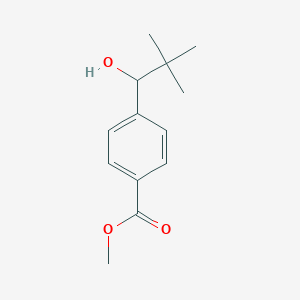
4'-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone is a chemical compound with the molecular formula C14H16FNO2 and a molecular weight of 249.31 g/mol This compound features a pyrrolidinyl group attached to a butyrophenone backbone, with a fluorine atom at the 4’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized from various cyclic or acyclic precursors.
Attachment to the Butyrophenone Backbone: The pyrrolidinyl group is then attached to the butyrophenone backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom at the 4’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group is known to enhance the compound’s binding affinity to certain proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid
- 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
Uniqueness
4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone is unique due to its specific structural features, including the presence of both a fluorine atom and a pyrrolidinyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
59921-94-7 |
|---|---|
Formule moléculaire |
C14H16FNO2 |
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H16FNO2/c15-12-7-5-11(6-8-12)13(17)3-1-9-16-10-2-4-14(16)18/h5-8H,1-4,9-10H2 |
Clé InChI |
INRNFRNDWDRRMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CCCC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)


![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)

![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)


